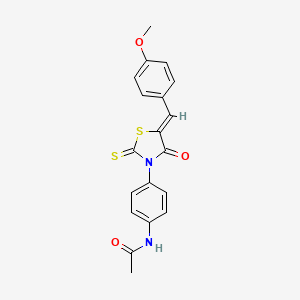

(Z)-N-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , (Z)-N-(4-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide, is a thiazolidine derivative. Thiazolidines are known for their significant medicinal properties and have been the subject of extensive research. The compound features a thiazolidine core with a 4-methoxybenzylidene modification and an acetamide group, which may contribute to its biological activity .

Synthesis Analysis

Although the provided data does not include specific details on the synthesis of this exact compound, it is related to the thiazolidine derivatives that were synthesized and studied by A. Galushchinskiy et al. . The synthesis likely involves the formation of the thiazolidine ring followed by the introduction of the 4-methoxybenzylidene group and the acetamide moiety.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives has been studied using crystallography. The crystal structure provides insights into the arrangement of atoms and the geometry of the molecule. The related compound (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide has been described, which may share similarities with the compound .

Chemical Reactions Analysis

The reactivity of thiazolidine derivatives can be inferred from quantum chemical calculations, which include the study of molecular electrostatic potential surfaces and various reactivity parameters. These studies help explain the reactive nature of the compound and predict its behavior in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives can be analyzed through theoretical studies. Quantum chemical calculations using DFT methods with 6-311++G(d,p) basis sets have been performed to determine energies, geometrical structure, and vibrational wave numbers. The electronic properties, including dipole moment and frontier molecular orbital energies, have been studied for a related compound. The HOMO and LUMO energy gap confirms charge transformation within the molecule. Theoretical IR spectra have also been calculated to understand the vibrational properties of the compound .

Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Properties

Research on compounds with structures similar to the specified compound, especially those containing thiazolidinone rings, has highlighted their potential antioxidant and anti-inflammatory activities. These properties make them subjects of interest for developing treatments against oxidative stress-related diseases and inflammation. For example, studies have investigated the role of thiazolidinone derivatives in scavenging free radicals and inhibiting inflammatory pathways, suggesting their utility in medicinal chemistry for designing new therapeutic agents (Munteanu & Apetrei, 2021).

Anticancer Activity

The thiazolidinone core, a common feature in this class of compounds, has been explored for its anticancer properties. These studies involve examining the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines, aiming to identify mechanisms through which these compounds can induce cell death or inhibit cell proliferation. The research indicates that modifications to the thiazolidinone structure can significantly impact its biological activity, offering a pathway to novel anticancer agents (Mech, Kurowska, & Trotsko, 2021).

Propriétés

IUPAC Name |

N-[4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S2/c1-12(22)20-14-5-7-15(8-6-14)21-18(23)17(26-19(21)25)11-13-3-9-16(24-2)10-4-13/h3-11H,1-2H3,(H,20,22)/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDIQGKWOLAUAQ-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-Oxo-3-(4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-yl)propyl]prop-2-enamide](/img/structure/B2519174.png)

![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2519189.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2519190.png)

![N-(4-chlorobenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2519191.png)

![1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2519195.png)

![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2519196.png)